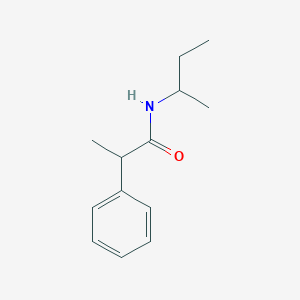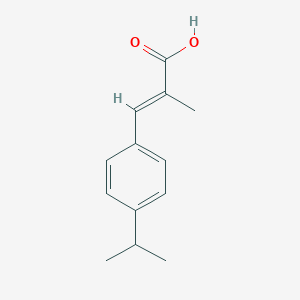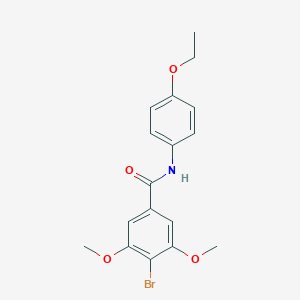
N-(sec-butyl)-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-phenylpropanamide, also known as N-ethyl-2-phenylpropanamide or N-ethyl-2-phenylpropionamide, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-phenylpropanamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of amides and other nitrogen-containing compounds.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-phenylpropanamide has no known biochemical or physiological effects on the human body. It is not used as a drug or medication and is not known to have any therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-2-phenylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using this compound is its limited solubility in aqueous solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research involving N-(sec-butyl)-2-phenylpropanamide. One area of interest is its potential use as a reagent in the synthesis of new pharmaceuticals and natural products. Another potential direction is the development of new synthesis methods for this compound, which could improve its efficiency and reduce its environmental impact. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Synthesis Methods
The synthesis of N-(sec-butyl)-2-phenylpropanamide is typically carried out using a multi-step process that involves the reaction of various organic compounds. One common synthesis method involves the reaction of sec-butylmagnesium bromide with 2-phenylpropanoyl chloride to form the intermediate product, which is then treated with ethylamine to produce the final product.
Scientific Research Applications
N-(sec-butyl)-2-phenylpropanamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds. It is also used in the synthesis of various pharmaceuticals and natural products.
properties
Product Name |
N-(sec-butyl)-2-phenylpropanamide |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-butan-2-yl-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-4-10(2)14-13(15)11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) |
InChI Key |
FVOVRIBKKZMJNZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)NC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)

![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)




![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)